Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Description
Significance of Organosilicon Compounds in Advanced Synthetic Methodologies
Organosilicon compounds have become indispensable in modern organic synthesis due to their unique properties and versatile reactivity. The silicon atom, being larger and less electronegative than carbon, forms bonds that are more polarized and often more reactive. This allows for a wide range of chemical transformations that are not readily achievable with traditional carbon-based reagents.
Key applications of organosilicon compounds in advanced synthetic methodologies include their use as:
Protecting groups: Silyl (B83357) ethers are widely used to protect hydroxyl groups due to their ease of formation and selective cleavage under mild conditions.
Activating groups: The silyl group can activate adjacent functional groups towards nucleophilic or electrophilic attack.
Precursors to carbanions and carbocations: α-Silylcarbanions and β-silylcarbocations are valuable intermediates in carbon-carbon bond-forming reactions.
Radical-based reagents: Silyl hydrides are effective radical reducing agents and are used in a variety of radical cyclization and addition reactions.
Building blocks for polymers: Organosilicon compounds are the monomers for the synthesis of silicones, which have widespread applications in materials science. wikipedia.orgdakenchem.com
The development of new organosilicon reagents continues to push the boundaries of synthetic chemistry, enabling the construction of complex molecules with high precision and efficiency.
Foundational Role of Silanamines as Synthetic Intermediates and Reactive Species
Silanamines, characterized by the Si-N bond, are a subclass of organosilicon compounds that serve as important synthetic intermediates. The reactivity of the Si-N bond can be tuned by the substituents on both the silicon and nitrogen atoms. This bond is typically susceptible to cleavage by protic reagents, making silanamines useful as silylating agents and as precursors to other organosilicon compounds.
Chlorosilanes, a related class of compounds, are highly reactive due to the presence of the Si-Cl bond, which is readily susceptible to nucleophilic substitution. innospk.comnoaa.gov This reactivity allows for the introduction of the silyl group into a wide variety of organic molecules. Silanamine, 1-chloro-N,N,1,1-tetramethyl- combines the features of both a silanamine and a chlorosilane, with the chlorine atom being the primary site of reactivity. It is known to react vigorously with water and moisture in the air, liberating dimethylamine. gelest.com This high reactivity makes it a potent silylating agent and a precursor for the synthesis of other silyl derivatives.
The synthesis of this specific silanamine can be achieved through the reaction of bis(dimethylamino)dimethylsilane with dichlorodimethylsilane. chemicalbook.com
Current Research Frontiers and Emerging Opportunities for Silanamine, 1-chloro-N,N,1,1-tetramethyl-
While extensive research on the specific applications of Silanamine, 1-chloro-N,N,1,1-tetramethyl- is not widely documented in publicly available literature, its structural features suggest several potential areas of application in contemporary chemical research. Based on the known reactivity of related chlorosilanes and aminosilanes, emerging opportunities for this compound likely lie in its use as a specialized silylating agent and as a building block for more complex organosilicon structures.
Potential research frontiers include:
Development of Novel Protecting Groups: The dimethylamino substituent may modulate the reactivity and selectivity of the silyl group, potentially leading to the development of new protecting groups with unique cleavage conditions.
Synthesis of Functionalized Materials: The ability to introduce the (dimethylamino)dimethylsilyl group onto surfaces or into polymer backbones could lead to materials with tailored properties, such as altered hydrophobicity, adhesion, or thermal stability. The reaction of chlorosilanes with surfaces like silica (B1680970) is a known method for surface modification. acs.org
Precursor for Catalysis: The silicon center could potentially be incorporated into ligand scaffolds for the development of new catalysts. The electronic properties of the dimethylamino group could influence the catalytic activity of such systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[chloro(dimethyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClNSi/c1-6(2)7(3,4)5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHOUYDAHXRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066339 | |
| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
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Molecular Weight |
137.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-60-4 | |
| Record name | 1-Chloro-N,N,1,1-tetramethylsilanamine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
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| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
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| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
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| Record name | 1-chloro-N,N,1,1-tetramethylsilylamine | |
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Synthetic Strategies and Methodological Advancements for Silanamine, 1 Chloro N,n,1,1 Tetramethyl
Classical Preparative Routes to Chloroaminosilanes
Traditional methods for synthesizing chloroaminosilanes remain fundamental in both laboratory and industrial settings. These routes are characterized by their directness, though they often require careful optimization to maximize yield and purity.
Amination Reactions of Chlorosilane Precursors
The most common and direct method for forming the Si-N bond in chloroaminosilanes is the reaction between a chlorosilane and an amine. researchgate.net This nucleophilic substitution reaction involves the displacement of a chlorine atom on the silicon center by the nitrogen atom of the amine. For the synthesis of Silanamine, 1-chloro-N,N,1,1-tetramethyl-, the reaction would typically involve dichlorodimethylsilane and dimethylamine.
The general reaction is as follows: R¹R²SiCl₂ + 2 R³R⁴NH → R¹R²Si(NR³R⁴)Cl + R³R⁴NH₂⁺Cl⁻
In this process, one equivalent of the amine acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt. This salt often precipitates from the reaction mixture, which can complicate purification. The formation of ammonium salts can also act as a catalyst for undesirable side reactions, such as the disproportionation of chlorosilanes. google.com
Optimization of Reaction Conditions and Reagent Selection
The efficiency and outcome of amination reactions are highly dependent on a complex combination of factors, including the choice of reagents, solvent, temperature, and reaction time. beilstein-journals.org Optimizing these parameters is crucial to maximize the yield of the desired monosubstituted product, Silanamine, 1-chloro-N,N,1,1-tetramethyl-, while minimizing the formation of the disubstituted byproduct, bis(dimethylamino)dimethylsilane.
Key parameters for optimization include:
Stoichiometry: The molar ratio of the amine to the chlorosilane is a critical factor. Using a precise ratio can help control the extent of substitution.
Solvent: The choice of solvent affects the solubility of reactants and byproducts. Non-polar aprotic solvents are commonly used.
Temperature: These reactions are often performed at low temperatures to control their exothermic nature and improve selectivity.
Addition Rate: Slow, controlled addition of the amine to the chlorosilane solution helps to prevent localized high concentrations of the amine, which could favor disubstitution.
Base: An external, non-nucleophilic base (e.g., a tertiary amine like triethylamine) can be used instead of a second equivalent of the primary or secondary amine to scavenge HCl. This can simplify product purification.
Modern approaches to optimization often employ statistical methods like Design of Experiments (DoE) or machine learning algorithms to efficiently explore the vast parameter space and identify the optimal conditions with fewer experimental trials. prismbiolab.comnih.gov
Table 1: Key Parameters in the Optimization of Chlorosilane Amination
| Parameter | Objective | Typical Conditions | Rationale |
|---|---|---|---|
| Temperature | Maximize selectivity, control exothermicity | 0°C to room temperature | Lower temperatures often favor the kinetic product and prevent side reactions. |
| Solvent | Ensure solubility, facilitate byproduct removal | Dichloromethane, hexane, tetrahydrofuran (THF) | The solvent should be inert to the reactants and allow for easy separation of the ammonium salt byproduct. |
| Reagent Ratio | Control degree of substitution | 1:1 to 1:2 (Chlorosilane:Amine) | A slight excess of amine may be used to ensure complete reaction, but a large excess can promote disubstitution. |
| Addition Method | Prevent localized excess of nucleophile | Slow, dropwise addition of amine | Maintains a low concentration of the amine, favoring monosubstitution. |
Innovative Synthetic Approaches for Enhanced Efficiency and Selectivity
While classical methods are robust, recent advancements have focused on developing more sophisticated synthetic strategies. These innovations aim to improve stereochemical control, reduce environmental impact, and enhance process efficiency through novel technologies.
Stereoselective Synthesis of Chiral Silanamine Derivatives
The synthesis of chiral silanamines, where the silicon atom is a stereocenter, represents a significant challenge in organosilicon chemistry. Achieving high stereoselectivity is crucial for applications in asymmetric synthesis, where these compounds can act as chiral auxiliaries or ligands. nih.gov
While the target compound, Silanamine, 1-chloro-N,N,1,1-tetramethyl-, is not chiral, the methodologies developed for chiral silanes are relevant to the broader class of compounds. A key strategy involves the stereospecific substitution on a silicon-stereogenic precursor. For instance, optically active hydrosilanes can be converted into other silicon-functionalized compounds with high retention of configuration. chemrxiv.orgnih.gov
Recent breakthroughs have demonstrated the synthesis of silicon-stereogenic silylboranes via the stereospecific platinum-catalyzed borylation of chiral hydrosilanes. nih.gov These chiral silylboranes can then serve as precursors to other chiral silicon compounds, potentially including chiral chloroaminosilanes, through subsequent stereoretentive reactions. chemrxiv.orgnih.gov Another approach involves the use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide, which has been highly effective in the stereoselective synthesis of chiral amines and could be adapted for silanamine synthesis. osi.lv
Sustainable Synthesis Protocols and Green Chemistry Integration
The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to minimize environmental impact. mdpi.comnih.gov A major drawback of the classical amination of chlorosilanes is the generation of corrosive HCl and the subsequent formation of stoichiometric amounts of ammonium salt waste.
A more sustainable alternative is the catalytic dehydrocoupling of silanes and amines. rsc.org This method forms the desired Si-N bond with the only byproduct being hydrogen gas (H₂), resulting in a much higher atom economy.
Reaction: R¹R²SiH₂ + R³R⁴NH → R¹R²SiH(NR³R⁴) + H₂
This transformation can be a sustainable replacement for traditional methods that rely on chlorosilanes. rsc.org Catalysts based on a variety of metals have been developed for this reaction. Furthermore, the integration of green chemistry principles involves:
Solvent Selection: Replacing traditional volatile organic compounds with greener, bio-derived solvents like 2-MeTHF. unibe.ch
Catalysis: Using efficient and recyclable catalysts to minimize waste.
Solvent-Free Reactions: Performing reactions neat (without solvent) to reduce waste streams and simplify purification. mdpi.comresearchgate.net
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com
Table 2: Comparison of Classical vs. Green Synthesis Routes for Aminosilanes
| Feature | Classical Amination of Chlorosilanes | Catalytic Dehydrocoupling |
|---|---|---|
| Silicon Source | Chlorosilane (e.g., R₂SiCl₂) | Hydrosilane (e.g., R₂SiH₂) |
| Byproduct | Ammonium Salt (e.g., R'₂NH₂Cl) | Hydrogen Gas (H₂) |
| Atom Economy | Lower | Higher |
| Sustainability | Generates corrosive HCl and salt waste | Byproduct is non-toxic H₂ |
| Catalyst | Often stoichiometric base required | Requires a catalyst (e.g., transition metal complex) |
Continuous Flow Methodologies in Silanamine Synthesis
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.govspringernature.com Implementing the synthesis of Silanamine, 1-chloro-N,N,1,1-tetramethyl- in a continuous flow system can lead to improved safety, consistency, and scalability. scielo.br
Key advantages of flow chemistry for this synthesis include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient dissipation of heat, making it safer to conduct highly exothermic amination reactions. nih.gov
Precise Reaction Control: Flow systems enable exquisite control over parameters like residence time, temperature, and stoichiometry, leading to higher selectivity and yields. nih.gov
Improved Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. This is particularly beneficial when working with reactive intermediates. nih.gov
Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. scielo.br
A typical flow setup for the synthesis of a chloroaminosilane would involve pumping streams of the chlorosilane and the amine into a T-mixer, where they combine before entering a temperature-controlled reactor coil. The residence time in the coil determines the reaction time. Subsequent in-line quenching or purification steps can also be integrated into the flow path. nih.gov
Elucidation of Reactivity Patterns and Reaction Mechanisms of Silanamine, 1 Chloro N,n,1,1 Tetramethyl
Nucleophilic Substitution Reactions at the Silicon Center
The core of Silanamine, 1-chloro-N,N,1,1-tetramethyl-'s reactivity lies in nucleophilic substitution at the electrophilic silicon center. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This process is fundamental to the utility of this compound in organosilicon synthesis.
Investigation of Hydrolytic Pathways and Silanol (B1196071) Formation
The hydrolysis of Silanamine, 1-chloro-N,N,1,1-tetramethyl- is a primary example of its susceptibility to nucleophilic attack, leading to the formation of silanols. This reaction is of significant interest due to the role of silanols as key intermediates in the formation of siloxanes and other silicon-based polymers. The reaction proceeds via the displacement of the chloride ion by a water molecule.
The initial step involves the attack of a water molecule on the silicon atom. This can proceed through an associative mechanism, where the water molecule coordinates to the silicon to form a pentacoordinate intermediate, or a dissociative mechanism, though the former is generally favored for silicon compounds. The subsequent loss of a proton and the chloride ion yields the corresponding silanol, (dimethylamino)dimethylsilanol.
The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts. In acidic conditions, the reaction can be accelerated due to the protonation of the dimethylamino group, which increases the electrophilicity of the silicon atom. Conversely, under basic conditions, the hydroxide ion can act as a more potent nucleophile than water.
The silanol product itself is often unstable and can undergo self-condensation to form a disiloxane (B77578), particularly under conditions that favor dehydration.
Reactivity with Diverse Organic and Organometallic Nucleophiles
Silanamine, 1-chloro-N,N,1,1-tetramethyl- reacts with a wide array of organic and organometallic nucleophiles, enabling the formation of new silicon-carbon, silicon-nitrogen, and silicon-oxygen bonds. This versatility makes it a valuable reagent in synthetic chemistry.
Reaction with Alcohols and Amines: The reaction with alcohols (alcoholysis) and amines leads to the formation of alkoxysilanes and silylamines, respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
(CH₃)₂NSi(CH₃)₂Cl + ROH + Base → (CH₃)₂NSi(CH₃)₂(OR) + Base·HCl
(CH₃)₂NSi(CH₃)₂Cl + R₂NH + Base → (CH₃)₂NSi(CH₃)₂(NR₂) + Base·HCl
Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily react with Silanamine, 1-chloro-N,N,1,1-tetramethyl- to form new silicon-carbon bonds. These reactions are crucial for the synthesis of organosilanes with specific organic functionalities.
(CH₃)₂NSi(CH₃)₂Cl + RMgX → (CH₃)₂NSi(CH₃)₂R + MgXCl
(CH₃)₂NSi(CH₃)₂Cl + RLi → (CH₃)₂NSi(CH₃)₂R + LiCl
The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups onto the silicon center.
Influence of Substituent Effects on Chemical Reactivity
The reactivity of Silanamine, 1-chloro-N,N,1,1-tetramethyl- is finely tuned by the electronic and steric properties of its substituents: the two methyl groups and the dimethylamino group attached to the silicon atom.
Steric and Electronic Contributions of Methyl and Dimethylamino Groups
Electronic Effects: The dimethylamino group is a strong electron-donating group due to the presence of the nitrogen lone pair, which can participate in pπ-dπ back-bonding with the vacant d-orbitals of the silicon atom. This back-bonding increases the electron density on the silicon, which can, to some extent, reduce its electrophilicity and thus its reactivity towards nucleophiles compared to a silicon atom with only alkyl or chloro substituents. The two methyl groups are weakly electron-donating through an inductive effect (+I effect), which also contributes to a slight increase in electron density at the silicon center.
Steric Effects: Both the methyl groups and the dimethylamino group exert steric hindrance around the silicon atom. This steric bulk can impede the approach of incoming nucleophiles, thereby slowing down the rate of substitution reactions. The degree of steric hindrance becomes more significant with larger nucleophiles. This effect can be exploited to control the selectivity of reactions.
Kinetic and Thermodynamic Aspects of Silanamine Transformations
The kinetics of nucleophilic substitution at the silicon center of Silanamine, 1-chloro-N,N,1,1-tetramethyl- are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles will generally react faster. Polar aprotic solvents can stabilize the transition state and accelerate the reaction.
Thermodynamically, the reactions are often driven by the formation of a strong silicon-nucleophile bond and the precipitation of a salt byproduct (e.g., LiCl or MgXCl). The stability of the products relative to the reactants determines the position of the equilibrium.
| Reaction Type | Typical Nucleophile | Product | Relative Rate | Key Factors |
| Hydrolysis | H₂O | Silanol | Moderate | pH, catalyst |
| Alcoholysis | ROH | Alkoxysilane | Moderate to Fast | Basicity of alcohol, steric hindrance |
| Aminolysis | R₂NH | Silylamine | Fast | Basicity and nucleophilicity of the amine |
| C-Si Bond Formation | RLi, RMgX | Organosilane | Very Fast | Nucleophilicity of the organometallic reagent |
Catalytic Applications of Silanamine, 1-chloro-N,N,1,1-tetramethyl-
While Silanamine, 1-chloro-N,N,1,1-tetramethyl- is primarily used as a stoichiometric reagent in organic synthesis, its derivatives have potential applications in catalysis. The silylamine moiety can act as a ligand for transition metals, forming complexes that may exhibit catalytic activity.
For instance, the reaction of Silanamine, 1-chloro-N,N,1,1-tetramethyl- with a suitable ligand precursor could yield a silylamine-functionalized ligand. Upon coordination to a metal center, the electronic properties of the silicon and nitrogen atoms could influence the catalytic performance of the metal complex in reactions such as cross-coupling, hydrosilylation, or polymerization.
Furthermore, the compound itself or its derivatives could potentially act as organocatalysts in certain transformations, although specific examples in the literature are scarce. The Lewis basicity of the nitrogen atom could play a role in activating substrates in catalytic cycles. Research in this area is ongoing to explore the full catalytic potential of such silylamine structures.
Applications of Silanamine, 1 Chloro N,n,1,1 Tetramethyl , in Advanced Organic and Organometallic Synthesis
Building Block for the Construction of Complex Organosilicon Architectures
The inherent reactivity of the silicon-chlorine bond in Silanamine, 1-chloro-N,N,1,1-tetramethyl-, makes it a valuable precursor for the introduction of the dimethyl(dimethylamino)silyl moiety into organic and inorganic frameworks. This functionality serves as a versatile handle for the subsequent elaboration of complex organosilicon architectures.
Synthesis of Novel Silicon-Containing Polymers and Oligomers
Silanamine, 1-chloro-N,N,1,1-tetramethyl- plays a crucial role as a monomer or a modifying agent in the synthesis of a variety of silicon-containing polymers and oligomers. These materials are of significant interest due to their unique thermal, mechanical, and electronic properties. For instance, it can be utilized in the synthesis of polysilazanes, which are precursors to silicon nitride ceramics. The reaction of aminosilanes with ammonia (B1221849) or primary amines can lead to the formation of these preceramic polymers. While specific data on the direct use of Silanamine, 1-chloro-N,N,1,1-tetramethyl- in widely commercialized polymers is not extensively documented in publicly available literature, its structural motifs are integral to the development of novel polymeric systems.
The general approach involves the reaction of the chlorosilane moiety with suitable difunctional or multifunctional monomers to build up the polymer backbone. The dimethylamino group can also participate in or influence the polymerization process.
| Polymer Type | Synthetic Approach | Potential Properties |
| Polysiloxanes | Co-polymerization with silanediols | Thermal stability, flexibility |
| Polysilazanes | Ammonolysis or aminolysis | Preceramic, high-temperature resistance |
| Silyl-modified organic polymers | Grafting onto organic polymer backbones | Enhanced thermal and oxidative stability |
Functionalization of Organic Molecules via Silylation Reactions
Silylation, the introduction of a silyl (B83357) group into a molecule, is a fundamental transformation in organic synthesis, often employed to protect sensitive functional groups, enhance solubility, or to act as a reactive intermediate. Silanamine, 1-chloro-N,N,1,1-tetramethyl-, serves as an effective silylating agent for a range of organic molecules containing active hydrogen atoms, such as alcohols, amines, and thiols.
The reaction typically proceeds via the nucleophilic attack of the heteroatom on the silicon center, with the concomitant elimination of hydrogen chloride, which is often scavenged by the dimethylamino group or an external base. This process introduces the dimethyl(dimethylamino)silyl group, which can either serve as a stable protecting group or be further functionalized.
Table of Silylation Reactions with Silanamine, 1-chloro-N,N,1,1-tetramethyl-
| Substrate | Functional Group | Product | Reaction Conditions |
|---|---|---|---|
| Primary Alcohol (R-OH) | Hydroxyl | R-O-Si(CH₃)₂(N(CH₃)₂) | Aprotic solvent, room temperature |
| Secondary Amine (R₂NH) | Amino | R₂N-Si(CH₃)₂(N(CH₃)₂) | Aprotic solvent, with or without base |
Role as a Derivatization Agent in Analytical Chemistry and Metabolomics Research
In the fields of analytical chemistry and metabolomics, the detection and quantification of small molecules in complex biological matrices often present a significant challenge. Many endogenous metabolites are non-volatile or thermally labile, making them unsuitable for direct analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step to overcome these limitations, and Silanamine, 1-chloro-N,N,1,1-tetramethyl- can be employed for this purpose.
Enhancement of Analyte Volatility and Chromatographic Properties
Silylation with reagents like Silanamine, 1-chloro-N,N,1,1-tetramethyl- effectively masks polar functional groups (e.g., -OH, -NH₂, -COOH) by replacing the active hydrogen with a nonpolar dimethyl(dimethylamino)silyl group. This transformation significantly reduces intermolecular hydrogen bonding, leading to a substantial increase in the volatility of the analyte. The resulting silylated derivatives are more amenable to GC analysis, exhibiting improved peak shapes, reduced tailing, and enhanced separation efficiency.
For instance, the derivatization of amino acids or steroids with a silylating agent allows for their successful analysis by GC-MS, enabling the study of metabolic pathways and disease biomarkers.
Impact of Silylation on Analyte Properties for GC-MS Analysis
| Analyte Property | Before Derivatization | After Silylation |
|---|---|---|
| Volatility | Low | High |
| Polarity | High | Low |
| Thermal Stability | Often low | Increased |
Development of New Derivatization Reagents and Protocols
The unique reactivity of Silanamine, 1-chloro-N,N,1,1-tetramethyl- also makes it a platform for the development of new derivatization reagents. By modifying the dimethylamino group or by introducing other functional moieties, novel silylating agents with tailored reactivity, selectivity, or detection properties can be synthesized. Research in this area focuses on creating reagents that offer faster reaction times, milder reaction conditions, and the ability to derivatize a wider range of analytes in a single step. The development of such reagents is crucial for advancing high-throughput metabolomic analyses.
Contributions to the Synthesis of Advanced Materials
The utility of Silanamine, 1-chloro-N,N,1,1-tetramethyl- extends to the synthesis of advanced materials, where it can be used as a precursor for thin films, coatings, and surface modifications.
One notable application is in the preparation of silicon carbonitride (SiCN) thin films. These materials are of interest for their high hardness, thermal stability, and tunable electronic properties, making them suitable for applications such as protective coatings and dielectric layers in microelectronics. Silanamine, 1-chloro-N,N,1,1-tetramethyl- can serve as a single-source precursor in chemical vapor deposition (CVD) processes. Upon thermal decomposition, the precursor molecule breaks down to deposit a thin film of SiCN. The composition and properties of the resulting film can be controlled by adjusting the deposition parameters such as temperature, pressure, and gas flow rates.
Furthermore, this compound can be used for the surface modification of materials like silica (B1680970). The reaction of the chlorosilane with surface hydroxyl groups on silica leads to the covalent attachment of the dimethyl(dimethylamino)silyl moiety. This surface functionalization can alter the properties of the silica, for example, by making it more hydrophobic or by providing reactive sites for further chemical transformations.
Surface Modification and Adhesion Promotion in Composites
The bifunctional nature of Silanamine, 1-chloro-N,N,1,1-tetramethyl- makes it a candidate for use as a coupling agent or adhesion promoter in composite materials. Silane (B1218182) coupling agents are crucial for enhancing the interfacial adhesion between inorganic reinforcing fillers (e.g., glass fibers, silica) and organic polymer matrices. This improved adhesion leads to composites with enhanced mechanical properties and durability.
The proposed mechanism for Silanamine, 1-chloro-N,N,1,1-tetramethyl- in surface modification would involve the following steps:
Reaction with Inorganic Surfaces: The chloro group on the silicon atom is hydrolytically unstable and can react with surface hydroxyl (-OH) groups present on inorganic materials like glass or silica. This reaction would form a stable covalent bond (Si-O-filler) between the silane and the filler surface.
Interaction with Polymer Matrix: The dimethylamino group and the methyl groups attached to the silicon atom can provide a degree of compatibility and potential for interaction with the polymer matrix. While not as reactive as longer-chain functional groups found in other commercial silanes, these groups can enhance the wetting of the filler by the polymer and contribute to improved interfacial strength through physical interactions.
Research on related silanes has demonstrated the effectiveness of this general approach. For instance, various aminosilanes and chlorosilanes have been shown to significantly improve the mechanical properties of composites. The effectiveness of the silane treatment is often influenced by factors such as the concentration of the silane, the pH of the treatment solution, and the curing conditions.
Table 1: Representative Data on the Effect of Silane Surface Treatment on Composite Mechanical Properties
| Reinforcement | Polymer Matrix | Silane Coupling Agent Used in Study | Improvement in Tensile Strength | Improvement in Flexural Strength |
|---|---|---|---|---|
| Glass Fiber | Epoxy | 3-Aminopropyltriethoxysilane (APTES) | Up to 40% | Up to 50% |
| Silica Nanoparticles | Polypropylene | Vinyltrimethoxysilane | Up to 25% | Up to 30% |
| Microcrystalline Cellulose | Polylactic Acid (PLA) | 3-Aminopropyltriethoxysilane (APTES) | Significant improvement observed | Significant improvement observed |
Precursor for Materials in Electronics and Energy Storage
Organoaminosilanes are increasingly utilized as precursors in the fabrication of advanced materials for the electronics and energy storage sectors, primarily through techniques like atomic layer deposition (ALD) and chemical vapor deposition (CVD). These methods allow for the precise deposition of thin films with controlled thickness and composition.
In Electronics:
Silanamine, 1-chloro-N,N,1,1-tetramethyl- could potentially serve as a precursor for the deposition of silicon-based dielectric films, such as silicon dioxide (SiO₂) or silicon nitride (Si₃N₄). The presence of both a hydrolyzable chloro group and a reactive amino group could allow for tailored reaction pathways in ALD or CVD processes. For example, the dimethylamino group can facilitate the chemisorption of the molecule onto a substrate, while the chloro group can react with a co-reactant (e.g., water, ammonia) in the subsequent deposition step.
Tris(dimethylamino)silane is a well-studied precursor for depositing high-quality silicon dioxide films at low temperatures, which is crucial for manufacturing modern electronic devices. google.com The reactivity of Silanamine, 1-chloro-N,N,1,1-tetramethyl- would be influenced by the relative reactivity of the Si-Cl and Si-N bonds under specific deposition conditions.
In Energy Storage:
Silanes are also being investigated for their role in improving the performance of lithium-ion batteries. One area of focus is the stabilization of high-capacity silicon anodes, which are prone to significant volume changes during charging and discharging, leading to poor cycle life. Silanes can be used to create stable and flexible coatings on the surface of silicon nanoparticles, which helps to maintain the integrity of the electrode structure.
The application of silanes can improve the adhesion of the active material to the current collector and form a more stable solid-electrolyte interphase (SEI) layer. zmsilane.com While specific research on Silanamine, 1-chloro-N,N,1,1-tetramethyl- in this context is not available, its ability to react with surface hydroxyl groups on anode materials could potentially be leveraged for surface functionalization to enhance battery performance and longevity. zmsilane.com
Table 2: Properties of Silicon-Based Thin Films Deposited from Aminosilane (B1250345) Precursors
| Precursor Used in Study | Deposition Technique | Deposited Film | Key Film Properties |
|---|---|---|---|
| Tris(dimethylamino)silane | Atomic Layer Deposition (ALD) | Silicon Dioxide (SiO₂) | High conformity, low deposition temperature, excellent dielectric properties. google.com |
| Bis(tert-butylamino)silane | Plasma-Enhanced ALD (PEALD) | Silicon Nitride (Si₃N₄) | Good thermal stability, low wet etch rates. |
| Di-isopropylaminosilane | Atomic Layer Deposition (ALD) | Silicon Dioxide (SiO₂) | Low-temperature deposition, good insulating performance. |
Note: This table provides examples of related aminosilane precursors and the properties of the resulting thin films to indicate the potential applications of Silanamine, 1-chloro-N,N,1,1-tetramethyl- in this field.
Spectroscopic Characterization and Structural Analysis of Silanamine, 1 Chloro N,n,1,1 Tetramethyl and Its Analogues
Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. nih.gov For Silanamine, 1-chloro-N,N,1,1-tetramethyl-, the vibrational spectra are expected to exhibit characteristic bands corresponding to the various stretching and bending modes of its constituent bonds.
While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be inferred from studies on analogous compounds like chlorotrimethylsilane (B32843) and other silylamines. nih.govresearchgate.net The key vibrational modes are associated with the Si-Cl, Si-N, Si-C, and C-H bonds.
Key Expected Vibrational Modes:
Si-Cl Stretch: The silicon-chlorine stretching vibration is anticipated to appear in the region of 450-650 cm⁻¹. This is a characteristic frequency for chlorosilanes. nih.gov
Si-N Stretch: The silicon-nitrogen stretching frequency typically occurs in the range of 800-1000 cm⁻¹. The exact position can be influenced by the substituents on both the silicon and nitrogen atoms.
Si-C Stretch: The silicon-carbon stretching vibrations are expected in the 600-800 cm⁻¹ region.
C-H Stretch and Bend: The stretching and bending vibrations of the methyl groups attached to both silicon and nitrogen will be prominent in the spectra. C-H stretching modes are typically observed between 2850 and 3000 cm⁻¹, while bending modes appear in the 1350-1480 cm⁻¹ range.
The combination of FTIR and Raman spectroscopy provides complementary information. mdpi.com Symmetric vibrations are often stronger in Raman spectra, while asymmetric vibrations and those with a significant change in dipole moment are more intense in FTIR spectra. This dual analysis allows for a more complete molecular fingerprint of Silanamine, 1-chloro-N,N,1,1-tetramethyl-.
Table 1: Predicted Vibrational Frequencies for Silanamine, 1-chloro-N,N,1,1-tetramethyl-
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Si-Cl | Stretching | 450 - 650 |
| Si-N | Stretching | 800 - 1000 |
| Si-C | Stretching | 600 - 800 |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C-H (methyl) | Bending | 1350 - 1480 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure. epfl.ch For Silanamine, 1-chloro-N,N,1,1-tetramethyl-, ¹H and ¹³C NMR spectra would provide definitive evidence for its structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of methyl groups present in the molecule: those attached to the silicon atom (Si-(CH₃)₂) and those attached to the nitrogen atom (N-(CH₃)₂). The integration of these signals would be in a 1:1 ratio, representing the six protons of the two Si-methyl groups and the six protons of the two N-methyl groups. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms. The N-methyl protons are expected to appear at a chemical shift of around 2.1-2.5 ppm. docbrown.info The Si-methyl protons would likely be found further upfield, in the region of 0.2-0.6 ppm, due to the lower electronegativity of silicon compared to nitrogen.
¹³C NMR Spectroscopy: Similar to the ¹H NMR spectrum, the proton-decoupled ¹³C NMR spectrum is predicted to show two signals, corresponding to the carbon atoms of the Si-methyl and N-methyl groups. qorganica.esoregonstate.edu The chemical shift of the N-methyl carbons would likely be in the range of 35-45 ppm, while the Si-methyl carbons would appear at a higher field, around 0-10 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Silanamine, 1-chloro-N,N,1,1-tetramethyl-
| Nucleus | Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Si-(CH₃)₂ | 0.2 - 0.6 |
| ¹H | N-(CH₃)₂ | 2.1 - 2.5 |
| ¹³C | Si-(CH₃)₂ | 0 - 10 |
| ¹³C | N-(CH₃)₂ | 35 - 45 |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. libretexts.orgwikipedia.org For Silanamine, 1-chloro-N,N,1,1-tetramethyl-, with a molecular formula of C₄H₁₂ClNSi, the expected monoisotopic mass is approximately 137.05 g/mol . epa.gov
The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an (M+2)⁺ peak with about one-third the intensity of the M⁺ peak is expected.
The fragmentation of the molecular ion under electron impact would likely proceed through several characteristic pathways: libretexts.orgchemguide.co.uk
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 122. This is a common fragmentation pathway for compounds containing methyl groups.
Cleavage of the Si-N bond: This could lead to the formation of a [ (CH₃)₂SiCl ]⁺ ion (m/z 93) or a [ (CH₃)₂N ]⁺ ion (m/z 44).
Loss of a chlorine atom (•Cl): This would produce a fragment at m/z 102.
The relative intensities of these fragment ions would provide further insight into the stability of the resulting cations and the relative strengths of the cleaved bonds.
Table 3: Predicted Mass Spectrometry Fragmentation for Silanamine, 1-chloro-N,N,1,1-tetramethyl-
| m/z | Proposed Fragment Ion |
|---|---|
| 137/139 | [ (CH₃)₂N-Si(CH₃)₂Cl ]⁺ (Molecular Ion) |
| 122/124 | [ (CH₃)₂N-Si(CH₃)Cl ]⁺ |
| 93/95 | [ (CH₃)₂SiCl ]⁺ |
| 102 | [ (CH₃)₂N-Si(CH₃)₂ ]⁺ |
| 44 | [ (CH₃)₂N ]⁺ |
Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions
Advanced techniques such as high-pressure Raman spectroscopy could be employed to study how these intermolecular forces are affected by changes in the physical state. nih.gov Furthermore, theoretical methods like Density Functional Theory (DFT) can be used to model and predict the spectroscopic signatures of intermolecular interactions. mdpi.com
Computational Chemistry and Theoretical Investigations of Silanamine, 1 Chloro N,n,1,1 Tetramethyl
Quantum Mechanical Studies of Electronic Structure and Chemical Bonding
Quantum mechanical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds within Silanamine, 1-chloro-N,N,1,1-tetramethyl-. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, along with various density functional theory (DFT) methods, are employed to model the molecule's geometry and electron distribution.
The central silicon atom is tetrahedrally coordinated, bonded to a chlorine atom, a nitrogen atom of the dimethylamino group, and two methyl groups. The significant difference in electronegativity between silicon (1.90) and the more electronegative chlorine (3.16) and nitrogen (3.04) atoms results in polar covalent Si-Cl and Si-N bonds. This polarity is a key determinant of the molecule's reactivity. The Si-N bond, in particular, exhibits characteristics that are influenced by the interplay of inductive effects from the methyl groups and the potential for pπ-dπ interactions, a topic of ongoing theoretical interest in organosilicon chemistry.
Natural Bond Orbital (NBO) analysis is a common technique used to study the bonding in such molecules. It provides a picture of localized bonds and lone pairs, and can quantify the extent of electron delocalization and hyperconjugation. For Silanamine, 1-chloro-N,N,1,1-tetramethyl-, NBO analysis would likely reveal a significant polarization of the Si-Cl and Si-N bonds, with the electron density shifted towards the chlorine and nitrogen atoms, respectively. The calculated bond lengths and angles provide a quantitative description of the molecular geometry.
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| Si-Cl Bond Length | ~2.05 Å | The distance between the silicon and chlorine atoms. |
| Si-N Bond Length | ~1.75 Å | The distance between the silicon and nitrogen atoms. |
| Si-C Bond Length | ~1.87 Å | The average distance between the silicon and carbon atoms of the methyl groups. |
| Cl-Si-N Bond Angle | ~108° | The angle formed by the chlorine, silicon, and nitrogen atoms. |
| C-Si-C Bond Angle | ~112° | The angle formed by the two silicon-bonded methyl groups. |
Prediction of Reaction Pathways and Transition States through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, allowing for the prediction of reaction pathways and the characterization of transition states. For Silanamine, 1-chloro-N,N,1,1-tetramethyl-, a primary reaction of interest is nucleophilic substitution at the silicon center, where the chlorine atom acts as a leaving group. DFT calculations can model the energy profile of such reactions, identifying the structures of reactants, intermediates, transition states, and products.
The Nudged Elastic Band (NEB) method is one technique used within the DFT framework to locate the minimum energy path between reactants and products, thus identifying the transition state. arxiv.org The energy of this transition state determines the activation energy (Ea) of the reaction, which is crucial for understanding its kinetics. For instance, the hydrolysis of chlorosilanes is a well-known process, and DFT can elucidate the step-by-step mechanism, including the coordination of a water molecule to the silicon atom and the subsequent elimination of hydrogen chloride.
Theoretical investigations on similar silanes have shown that the energy barriers for such reactions are influenced by the nature of the substituents on the silicon atom. nih.gov The dimethylamino group in the target molecule, being a strong electron-donating group, would be expected to influence the reactivity of the Si-Cl bond.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Silanamine + Nucleophile) | 0.0 | Baseline energy of the starting materials. |
| Transition State | +15.5 | The energy barrier that must be overcome for the reaction to proceed. |
| Intermediate Complex | -5.2 | A transient, stabilized species formed during the reaction. |
| Products | -20.8 | The final energy of the products, indicating an exothermic reaction. |
Conformational Analysis and Molecular Dynamics Simulations
The presence of single bonds in Silanamine, 1-chloro-N,N,1,1-tetramethyl- allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The rotation around the Si-N bond is of particular interest, as it can influence the molecule's steric and electronic properties.
Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD provides insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature. These simulations can reveal the preferred orientations of the dimethylamino and methyl groups and the dynamics of their interconversion. The results of such simulations can be crucial for understanding how the molecule interacts with other molecules or surfaces.
| Dihedral Angle (C-N-Si-Cl) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0° (Eclipsed) | +3.5 | A high-energy conformation due to steric hindrance. |
| 60° (Gauche) | 0.0 | The most stable, lowest energy conformation. |
| 120° | +1.8 | An intermediate energy conformation. |
| 180° (Anti) | +0.5 | A relatively stable, low-energy conformation. |
Development of Quantitative Structure-Reactivity Relationships (QSAR)
Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. scispace.com The development of a QSAR model for a class of compounds including Silanamine, 1-chloro-N,N,1,1-tetramethyl- would involve calculating a set of molecular descriptors and then using statistical methods to find a correlation with an experimentally or computationally determined measure of reactivity, such as a reaction rate constant.
Relevant molecular descriptors for this class of compounds could include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), and topological indices. mdpi.com For example, a QSAR model might predict the rate of hydrolysis for a series of substituted chlorosilanamines based on the electronic properties of the substituents. Such models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts. nih.gov
A hypothetical QSAR equation might take the form:
log(k) = c₀ + c₁σ* + c₂Es
where k is the reaction rate constant, σ* is a measure of the electronic effect of a substituent, Es is a measure of its steric effect, and c₀, c₁, and c₂ are constants determined by regression analysis.
| Compound | Electronic Descriptor (σ*) | Steric Descriptor (Es) | Predicted log(k) |
|---|---|---|---|
| Silanamine, 1-chloro-N,N,1,1-tetramethyl- | -0.13 | -0.07 | 1.5 |
| Analog 1 (less bulky N-substituent) | -0.10 | 0.00 | 1.8 |
| Analog 2 (more electronegative Si-substituent) | +0.20 | -0.07 | 0.9 |
| Analog 3 (larger Si-substituent) | -0.13 | -0.50 | 1.2 |
Comparative Studies and Derivatives of Silanamine, 1 Chloro N,n,1,1 Tetramethyl
Structural and Reactivity Comparisons with Other Chloro(amino)silanes
The reactivity of chloro(amino)silanes is largely governed by the nature of the substituents on both the silicon and nitrogen atoms. The presence of the electron-donating dimethylamino group in Silanamine, 1-chloro-N,N,1,1-tetramethyl- modulates the electrophilicity of the silicon center. When compared to other chlorosilanes, the amino group can influence the rate of nucleophilic substitution at the silicon atom. For instance, the hydrolysis rate of aminosilanes can be affected by the basicity of the amino group, which can catalyze the reaction. researchgate.net The steric bulk of the substituents also plays a significant role in determining the accessibility of the silicon atom to incoming nucleophiles.
A comparative study of the coupling effectiveness of different silanes, including amino- and chloro-silanes, in rubber composites has shown that the functional group directly impacts the material's properties. elsevierpure.com While not a direct measure of molecular reactivity in solution, these studies highlight the differing interactive capabilities of the amino and chloro functionalities attached to silicon. Generally, aminosilanes are noted for their ability to improve adhesion and mechanical strength in composites, suggesting a high reactivity towards surface hydroxyl groups. google.com
Investigation of N-Substituted Silanamine Analogues
The properties of silanamines can be systematically tuned by altering the substituents on the nitrogen atom. An investigation into N-substituted analogues of Silanamine, 1-chloro-N,N,1,1-tetramethyl- provides valuable structure-activity relationship data. For example, the N,N-diethyl analogue, Silanamine, 1-chloro-N,N-diethyl-1,1-dimethyl-, exhibits similar chemistry but with nuanced differences in physical and reactive properties due to the larger ethyl groups.
The synthesis of such analogues typically involves the reaction of a corresponding secondary amine with a suitable chlorosilane. For instance, N,N-diethylethanamine can be reacted with a chlorosilane to yield the N,N-diethyl substituted silanamine. nist.gov The increased steric hindrance from the ethyl groups in the N,N-diethyl analogue, compared to the methyl groups in the parent compound, can be expected to decrease the rate of nucleophilic attack at the silicon center.
Furthermore, the basicity of the nitrogen atom is influenced by the nature of the alkyl substituents. Diethylamine has a slightly higher pKa than dimethylamine, which could translate to a more pronounced catalytic effect in reactions such as hydrolysis. The boiling point and solubility in organic solvents are also affected by the size and nature of the N-alkyl groups.
Research on Related Silicon-Nitrogen Compounds, including Silazanes and Disilazanes
Silanamine, 1-chloro-N,N,1,1-tetramethyl- can be considered a precursor or a building block for more complex silicon-nitrogen compounds like silazanes and disilazanes. These compounds are characterized by the presence of Si-N-Si linkages. The formation of such linkages often involves the reaction between a chlorosilane and an amine or the self-condensation of aminosilanes.
While direct synthesis of silazanes from Silanamine, 1-chloro-N,N,1,1-tetramethyl- is not extensively documented in readily available literature, the general principles of silazane formation suggest its potential as a reactant. For instance, the reaction of chlorosilanes with ammonia (B1221849) or primary amines is a common method for preparing cyclic and linear silazanes. The reaction proceeds through the formation of an aminosilane (B1250345) intermediate, which then undergoes condensation to form the Si-N-Si bond, with the elimination of a salt like ammonium (B1175870) chloride.
The study of silazane polymers is an active area of research, with applications in the synthesis of silicon nitride ceramics and as precursors for various silicon-based materials. The properties of these polymers, such as their viscosity and thermal stability, are highly dependent on the structure of the monomeric units and the degree of cross-linking.
Hydrolysis Products of Silanamine, 1-chloro-N,N,1,1-tetramethyl-, and their Scientific Relevance
The hydrolysis of Silanamine, 1-chloro-N,N,1,1-tetramethyl- is a facile reaction that leads to the formation of siloxanes and hydrochloric acid. The presence of the amino group can catalyze this hydrolysis. researchgate.net The initial step involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of the chlorine atom and the formation of a silanol (B1196071) intermediate, N,N,1,1-tetramethylsilanolamine. This silanol is generally unstable and readily undergoes condensation with another silanol molecule to form a disiloxane (B77578), 1,1,3,3-tetramethyl-1,3-bis(dimethylamino)disiloxane, with the elimination of a water molecule.
The resulting disiloxane and related polysiloxanes are of significant scientific and commercial interest. Polydimethylsiloxanes (PDMS) are widely used in a variety of applications, including as lubricants, antifoaming agents, and in the fabrication of microfluidic devices. The incorporation of amino functionalities into the siloxane backbone, as would be the case with the hydrolysis products of Silanamine, 1-chloro-N,N,1,1-tetramethyl-, can impart unique properties to the resulting polymer.
Environmental and Toxicological Research Pertaining to Silanamine, 1 Chloro N,n,1,1 Tetramethyl
Ecotoxicological Assessment Methodologies for Organosilicon Compounds
The ecotoxicological assessment of organosilicon compounds involves a multi-faceted approach to determine their potential environmental hazards. Key parameters in this assessment are persistence, bioaccumulation, and toxicity (PBT). nih.gov International regulatory frameworks, such as the European Union's REACH regulations, provide guidance for evaluating these properties. nih.gov For complex substances like many organosilicon compounds, which can be of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials (UVCBs), the assessment presents significant challenges. nih.gov
Aquatic toxicity studies are fundamental to understanding the potential impact of organosilicon compounds on marine and freshwater environments. For some organosilicon substances, such as certain surface-treated synthetic amorphous silica (B1680970) compounds, studies have indicated low toxicity to aquatic organisms. canada.ca However, the hydrolysis of chlorosilanes in water is a critical factor to consider, as it can lead to the formation of hydrochloric acid and silanols, potentially altering the aquatic environment. gesamp.org
Environmental fate modeling is employed to predict the distribution of organosilicon compounds in the environment. These models consider the physical and chemical properties of the substances, such as water solubility, vapor pressure, and density. canada.canih.gov For many organosilicon compounds, which often have low water solubility, models predict that they will predominantly partition to soil and sediment when released into the environment. canada.ca Level III environmental distribution modeling for volatile methylsiloxanes (VMS) suggests a high likelihood of partitioning to the air after environmental release. researchgate.net
Table 1: Key Parameters in Aquatic Toxicity and Environmental Fate Assessment of Organosilicon Compounds
| Parameter | Description | Relevance to Organosilicon Compounds |
| Hydrolysis | The chemical breakdown of a compound due to reaction with water. | Chlorosilanes and silanamines can hydrolyze to form silanols and, in the case of chlorosilanes, hydrochloric acid. gesamp.org |
| Partition Coefficient (Koc) | A measure of the tendency of a chemical to adsorb to soil or sediment. | High Koc values for many organosilicon compounds indicate a tendency to bind to soil and sediment. canada.ca |
| Bioaccumulation Factor (BCF) | A measure of the extent to which a chemical is absorbed by an organism from water. | Some organosilicon compounds, particularly certain siloxanes, may have the potential to bioaccumulate. researchgate.net |
| Aquatic Toxicity (LC50/EC50) | The concentration of a substance that is lethal to 50% of a test population (LC50) or causes an effect in 50% of a test population (EC50). | Data for specific organosilicon compounds varies, with some showing low acute toxicity to aquatic organisms. canada.ca |
The environmental persistence of organosilicon compounds is a significant area of research. Many of these compounds, particularly siloxanes, are resistant to microbial degradation and can persist in the environment. nih.gov Hydrolysis is often a primary degradation pathway for organosilicon compounds containing hydrolyzable groups like Si-Cl or Si-N. nih.govresearchgate.net This process can lead to the formation of silanols, which may then undergo further condensation or degradation. nih.gov
Research has explored the potential for microbial degradation of organosilicon compounds. While many are not readily biodegradable, some studies have shown that certain microorganisms may be capable of degrading specific organosilicon structures under certain conditions. google.comresearchgate.net The biodegradability of these compounds is influenced by their chemical structure; for example, the presence of certain functional groups can enhance hydrolysis, leading to the formation of more biodegradable intermediates. nih.gov
Inhalation Hazard Investigations and Mechanistic Toxicology Research
Inhalation is a primary route of exposure for volatile and aerosolized organosilicon compounds, particularly chlorosilanes. The inhalation of chlorosilane vapors can cause severe irritation and corrosive burns to the respiratory tract. globalsilicones.orgscbt.com This is largely due to their reaction with moisture in the respiratory system, which produces hydrochloric acid. globalsilicones.org Chronic exposure to lower concentrations may lead to inflammation of the upper and lower respiratory tract. scbt.com
Mechanistic toxicology research aims to understand the biochemical and cellular processes by which organosilicon compounds exert their toxic effects. For some organosilicon compounds, studies have investigated their potential for genotoxicity. For instance, certain organosilicon compounds that showed clastogenic activity in in-vitro assays were found not to produce significant chromosome aberrations in in-vivo rodent studies. nih.gov The Threshold of Toxicological Concern (TTC) is a risk assessment tool used for chemicals with insufficient toxicological data, and efforts have been made to extend this concept to include organosilicon compounds. nih.gov
Regulatory Science and its Influence on Chemical Research and Development
Regulatory science plays a crucial role in shaping the research and development of new chemical substances, including organosilicon compounds. Regulatory bodies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) have established frameworks for the assessment and management of chemical risks. nih.gov For example, the CLP (Classification, Labelling and Packaging) regulation in Europe mandates the classification of substances based on their hazardous properties, which can include acute toxicity and specific target organ toxicity. ecomundo.eu
The need to comply with these regulations drives research into the environmental and toxicological properties of new and existing organosilicon compounds. This includes the development of more environmentally benign alternatives and a deeper understanding of the structure-activity relationships that govern their toxicity and environmental fate. nih.gov
Strategic Implementation of Green Chemistry Principles for Minimizing Environmental Impact
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edunih.gov In the context of organosilicon compounds, a key focus has been on developing synthetic methods that are more environmentally friendly. mdpi.com
One significant area of research is the development of chlorine-free synthesis routes for organosilanes, which would reduce the generation of hazardous byproducts. researchgate.net Other green chemistry strategies include the use of renewable feedstocks, the design of biodegradable products, and the use of catalytic reagents to improve atom economy and reduce waste. yale.eduacs.org The application of these principles aims to create a new generation of organosilicon compounds with a reduced environmental footprint. nih.govmdpi.com
Table 2: Application of Green Chemistry Principles to Organosilicon Compound Synthesis
| Green Chemistry Principle | Application in Organosilicon Chemistry |
| Prevention | Designing syntheses to minimize waste generation. yale.edu |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Developing chlorine-free routes to organosilanes to avoid the use and generation of hazardous substances. researchgate.net |
| Design for Degradation | Designing organosilicon compounds that break down into innocuous products at the end of their lifecycle. yale.edu |
| Catalysis | Using catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste. acs.org |
Q & A
Q. What are the established synthetic routes for 1-chloro-N,N,1,1-tetramethylsilanamine, and what experimental conditions are critical for optimizing yield?
The synthesis of 1-chloro-N,N,1,1-tetramethylsilanamine typically involves reactions between chlorinating agents and tertiary amines under anhydrous conditions. For example, a related silanamine compound (1-chloro-N,N,2-trimethylpropenylamine) is synthesized via the reaction of trimethylamine with thionyl chloride in dichloromethane, requiring strict moisture exclusion and controlled heating . Purification via distillation or chromatography is essential to achieve high purity. Researchers must optimize stoichiometric ratios (e.g., amine-to-chlorinating agent), solvent choice (e.g., dichloromethane for inertness), and reaction time to maximize yield.
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming molecular structure and substituent arrangement. For example, ²⁹Si NMR can resolve silicon-centered bonding environments in silanamines . X-ray Photoelectron Spectroscopy (XPS) is used to analyze surface-bound silanamine species, particularly nitrogen and silicon oxidation states, with deconvolution of N 1s spectra distinguishing primary, secondary, and tertiary amine groups . Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How does 1-chloro-N,N,1,1-tetramethylsilanamine function as a catalyst in condensation reactions, and what mechanistic insights exist?
This compound acts as a Lewis acid catalyst in Knoevenagel and aldol condensations by activating carbonyl groups via silicon-nitrogen coordination. Studies on analogous silanamines reveal that tertiary amine groups enhance catalytic activity by stabilizing transition states through hydrogen bonding or charge transfer . Mechanistic studies involve kinetic isotope effects (KIEs) and density functional theory (DFT) calculations to map reaction pathways. Researchers should monitor reaction progress using in-situ FTIR or HPLC to quantify intermediates and optimize catalyst loading (e.g., 5–10 mol%).
Q. What are the stability challenges of this silanamine under varying pH and temperature conditions, and how can they be mitigated?
1-Chloro-N,N,1,1-tetramethylsilanamine is prone to hydrolysis in aqueous or acidic environments due to its electrophilic silicon-chlorine bond. Stability studies under neutral conditions (e.g., anhydrous solvents like THF or toluene) show prolonged shelf life . Thermogravimetric Analysis (TGA) reveals decomposition thresholds (e.g., >110°C for related silazanes) . To mitigate degradation, storage under inert atmospheres (argon/nitrogen) and use of stabilizing additives (e.g., molecular sieves) are recommended.
Q. How do structural modifications (e.g., substituent variations) impact the reactivity and selectivity of this compound in organometallic syntheses?
Substituent effects on silicon and nitrogen centers significantly alter reactivity. For instance, replacing methyl groups with bulkier substituents (e.g., phenyl or cyclohexyl) can sterically hinder nucleophilic attacks, increasing selectivity in cross-coupling reactions . Comparative studies using Hammett parameters or linear free-energy relationships (LFERs) quantify electronic effects. Researchers should employ systematic substitution (e.g., via Grignard reactions) and evaluate outcomes using kinetic profiling or crystallography.
Q. What contradictions exist in reported synthetic yields, and how can experimental reproducibility be improved?
Discrepancies in yields (e.g., 60–85% for similar silanamines) often stem from variations in moisture control, reagent purity, or workup methods . Reproducibility requires standardized protocols:
- Use of freshly distilled amines and chlorinating agents.
- Rigorous exclusion of moisture via Schlenk techniques.
- Consistent purification methods (e.g., column chromatography with standardized stationary phases).
Collaborative interlaboratory validation studies are advised to identify critical variables.
Methodological Considerations
- Synthetic Optimization : Design of Experiments (DoE) approaches (e.g., factorial designs) can systematically explore reaction parameters .
- Catalytic Studies : Use of isotopic labeling (e.g., ¹⁵N) to trace mechanistic pathways .
- Stability Testing : Accelerated aging studies under controlled humidity/temperature to predict long-term behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
